molecular formula C7H16OS B14195990 2-Butanethiol, 4-ethoxy-2-methyl- CAS No. 841262-46-2

2-Butanethiol, 4-ethoxy-2-methyl-

Cat. No.: B14195990
CAS No.: 841262-46-2
M. Wt: 148.27 g/mol
InChI Key: LBLXBOOUKUTZJE-UHFFFAOYSA-N
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Description

Contextual Significance of Organosulfur and Ether-Containing Compounds in Contemporary Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are of immense importance in modern chemistry. ontosight.aitaylorandfrancis.com They are found in a vast range of natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comnih.gov The unique chemical properties of the sulfur atom, such as its ability to exist in various oxidation states and form strong bonds with other atoms, make organosulfur compounds highly versatile. ontosight.ainih.gov They play a crucial role in the vulcanization of rubber, a process that enhances its durability and heat resistance. ontosight.ai In the realm of medicine, numerous drugs contain sulfur, including the well-known penicillin antibiotics and sulfonamide antibacterial agents. taylorandfrancis.comwikipedia.org Furthermore, the distinct odors associated with many organosulfur compounds, such as those in garlic and natural gas, have practical applications in the food industry and for safety purposes. taylorandfrancis.comchemeurope.com

Ethers, which contain an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are another cornerstone of contemporary chemistry. numberanalytics.comteachy.aiwikipedia.org Their relative inertness and ability to dissolve a wide variety of both polar and non-polar compounds make them excellent solvents for chemical reactions. numberanalytics.comsolubilityofthings.comlabinsights.nl Diethyl ether and tetrahydrofuran (B95107) (THF) are common examples of ethers used extensively as solvents in laboratories and industrial processes. numberanalytics.comsolubilityofthings.com Beyond their role as solvents, ethers are integral components of many biologically active molecules and natural products, including some essential oils where they contribute to flavor and fragrance. solubilityofthings.com The ether linkage is also a fundamental structural feature in carbohydrates and lignin, highlighting their prevalence in biochemistry. wikipedia.org In the pharmaceutical industry, the inclusion of ether functional groups can significantly influence a drug's physicochemical properties and biological activity. labinsights.nl For instance, polyethylene (B3416737) glycol (PEG), a polymer based on ether linkages, is widely used as an excipient in various drug formulations. labinsights.nl

The combination of both a thiol and an ether group in a single molecule, as seen in 2-Butanethiol (B122982), 4-ethoxy-2-methyl-, presents a unique set of properties and potential applications. Such bifunctional compounds are of great interest in materials science for creating functional polymers and self-assembled monolayers. The thiol group can anchor the molecule to metal surfaces, like gold, while the ether group can modify the surface properties or participate in further reactions. wikipedia.orgnih.gov This dual functionality opens up possibilities for creating advanced materials with tailored surface characteristics.

Historical Trajectories in Thiol and Ether Research

The study of ethers has a long and storied history, with one of the earliest syntheses dating back to 1540 when Valerius Cordus described the production of what he called "sweet oil of vitriol" (diethyl ether) from alcohol and sulfuric acid. yale.edumurov.infonih.gov This compound later gained fame in 1846 when William T. G. Morton demonstrated its use as a surgical anesthetic, an event known as the "Ether Day," which revolutionized the field of medicine. nih.govyoutube.com In the early 19th century, the term "ether" was used more broadly to describe various volatile compounds. yale.edu The development of the Williamson ether synthesis was a significant milestone, providing a versatile method for preparing a wide range of ethers and remains a fundamental reaction in organic chemistry. numberanalytics.com

The history of thiol research is also rich with important discoveries. Initially known as mercaptans due to their ability to capture mercury, the understanding of their chemistry has evolved significantly. The amino acid cysteine, which contains a thiol group, plays a critical role in protein structure and function through the formation of disulfide bonds. wikipedia.org This biological significance has driven much of the research into thiol chemistry. In recent decades, the ability of thiols to form self-assembled monolayers on metal surfaces has made them a cornerstone of nanotechnology and surface science, allowing for precise control over surface chemistry. researchgate.net

The convergence of thiol and ether research in a molecule like 2-Butanethiol, 4-ethoxy-2-methyl- represents the progression of organic chemistry towards creating multifunctional molecules with specific and complex properties. The historical development of our understanding of each functional group in isolation provides the foundation for exploring the synergistic effects and unique reactivity of their combination.

Current Research Frontiers and Prospective Avenues for 2-Butanethiol, 4-ethoxy-2-methyl- Studies

While specific research on 2-Butanethiol, 4-ethoxy-2-methyl- is not extensively documented, its structural features point to several promising areas of future investigation. The presence of both a thiol and an ether group makes it a bifunctional molecule with potential applications in materials science, organic synthesis, and medicinal chemistry.

Materials Science: The thiol group is well-known for its ability to form strong bonds with gold and other metal surfaces, making it an ideal anchor for creating self-assembled monolayers (SAMs). wikipedia.orgresearchgate.net The ethoxy group, in turn, can be used to tailor the surface properties of these monolayers, for instance, by influencing their hydrophilicity or serving as a point of attachment for other molecules. This could be valuable in the development of sensors, biocompatible coatings, and functionalized nanoparticles. nih.govmdpi.com Research in this area could explore the formation and properties of SAMs derived from 2-Butanethiol, 4-ethoxy-2-methyl- on various substrates.

Organic Synthesis: In synthetic chemistry, this compound could serve as a versatile building block. The thiol group can undergo a variety of reactions, including oxidation to form disulfides, and can participate in thiol-ene "click" reactions, which are known for their high efficiency and selectivity. researchgate.netmdpi.com The ether linkage provides a stable and relatively inert spacer within the molecule. Future research could investigate the use of 2-Butanethiol, 4-ethoxy-2-methyl- in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.

Medicinal and Agrochemical Chemistry: Both thiol and ether functionalities are present in numerous biologically active compounds. taylorandfrancis.comnih.gov Thiols play a crucial role in biological systems as antioxidants and can chelate heavy metals. nih.govnih.gov Organosulfur compounds, in general, have shown a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov The specific combination of a tertiary thiol and an ether in 2-Butanethiol, 4-ethoxy-2-methyl- could lead to novel biological properties. A structurally similar compound, 4-Methoxy-2-methyl-2-butanethiol (B1595437), is used as a flavoring agent, suggesting potential applications in the food and fragrance industry for related molecules. nih.govthegoodscentscompany.com Prospective studies could involve screening 2-Butanethiol, 4-ethoxy-2-methyl- for various biological activities.

Given the growing interest in functionalized organosulfur compounds, the exploration of 2-Butanethiol, 4-ethoxy-2-methyl- and its derivatives represents a fertile ground for future research, with the potential for new discoveries and applications across multiple scientific disciplines. nih.govacs.org

Data Tables

Physicochemical Properties of 2-Butanethiol, 4-ethoxy-2-methyl- and Related Compounds

Property2-Butanethiol, 4-ethoxy-2-methyl- nih.gov4-Methoxy-2-methyl-2-butanethiol nih.gov2-Butanethiol sigmaaldrich.com2-Methyl-2-butanethiol (B152278) nist.gov
Molecular Formula C7H16OSC6H14OSC4H10SC5H12S
Molecular Weight 148.27 g/mol 134.24 g/mol 90.19 g/mol 104.214 g/mol
IUPAC Name 4-ethoxy-2-methylbutane-2-thiol4-methoxy-2-methylbutane-2-thiolButane-2-thiol2-methylbutane-2-thiol
CAS Number 841262-46-294087-83-9513-53-11679-09-0
Boiling Point Not available159-160 °C84.6-85.2 °CNot available
Density Not availableNot available0.83 g/mL at 25 °CNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

841262-46-2

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

4-ethoxy-2-methylbutane-2-thiol

InChI

InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3

InChI Key

LBLXBOOUKUTZJE-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)(C)S

Origin of Product

United States

Molecular Architecture and Stereochemical Analysis

Methodologies for Elucidating Molecular Structure and Connectivity

The precise arrangement of atoms and the connectivity within 2-Butanethiol (B122982), 4-ethoxy-2-methyl- are determined using a combination of modern analytical techniques. While specific experimental data for this exact compound is not extensively available in public literature, the structural elucidation of similar organic molecules typically relies on the following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 2-Butanethiol, 4-ethoxy-2-methyl-, ¹H NMR would provide information about the different types of protons and their neighboring atoms, while ¹³C NMR would identify the number of unique carbon environments.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2-Butanethiol, 4-ethoxy-2-methyl- would show a molecular ion peak corresponding to its molecular weight (148.27 g/mol ) and other fragment peaks that help in confirming its structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H bond of the thiol group and the C-O-C linkage of the ether.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for separating and identifying volatile compounds. GC-MS analysis of 2-Butanethiol, 4-ethoxy-2-methyl- would provide both its retention time and its mass spectrum, aiding in its identification within a mixture.

Table 1: Spectroscopic Data for Structural Elucidation (Predicted)

Spectroscopic TechniquePredicted Key Features for 2-Butanethiol, 4-ethoxy-2-methyl-
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), the methyl groups (a singlet), the methylene (B1212753) groups (triplets), and the thiol proton (a singlet).
¹³C NMR Distinct signals for the seven carbon atoms in their unique chemical environments.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 148. Characteristic fragmentation patterns for thiols and ethers.
IR Spectroscopy Absorption band for the S-H stretch (around 2550 cm⁻¹). Absorption band for the C-O-C stretch (around 1100 cm⁻¹).

Stereochemical Considerations and Isomeric Forms of 2-Butanethiol, 4-ethoxy-2-methyl-

A critical aspect of the molecular architecture of 2-Butanethiol, 4-ethoxy-2-methyl- is the presence of a stereocenter, also known as a chiral center.

The carbon atom at the second position of the butane (B89635) chain (C2) is bonded to four different groups:

A thiol group (-SH)

A methyl group (-CH₃)

An ethyl group attached to the rest of the chain (-CH₂CH₃)

An ethoxymethyl group (-CH₂OCH₂CH₃)

Due to this chiral center, 2-Butanethiol, 4-ethoxy-2-methyl- can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules.

Table 2: Isomeric Forms of 2-Butanethiol, 4-ethoxy-2-methyl-

Isomer TypeDescriptionNumber of Stereoisomers
Enantiomers Non-superimposable mirror images resulting from the chiral center at C2.2 ((R) and (S))

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light (optical activity). A 1:1 mixture of the (R)- and (S)-enantiomers is called a racemic mixture and is optically inactive.

Conformational Landscape and Energetic Profiling

The single bonds within the structure of 2-Butanethiol, 4-ethoxy-2-methyl- allow for rotation, leading to various spatial arrangements of the atoms known as conformations. The study of these conformations and their relative energies is known as conformational analysis.

The flexibility of the molecule arises from rotation around several key single bonds:

C-C bonds within the butane backbone

C-S bond

C-O bonds of the ether linkage

The relative stability of different conformations is influenced by several factors, including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.

Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive interactions.

Intramolecular Interactions: Potential for weak hydrogen bonding between the thiol hydrogen and the ether oxygen, which could stabilize certain conformations.

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are typically employed to model the conformational landscape and determine the energies of different conformers. These calculations can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them. For a flexible molecule like 2-Butanethiol, 4-ethoxy-2-methyl-, a complex potential energy surface with multiple local minima (stable conformers) and transition states would be expected.

Table 3: Key Rotatable Bonds and Potential Conformations

Rotatable BondDescription of Potential Rotations and Resulting Conformations
C2-C3 Bond Rotation can lead to gauche and anti conformations of the thiol/methyl groups relative to the ethoxyethyl group.
C1-O Bond Rotation around this bond will alter the orientation of the ethyl group of the ether.
C2-S Bond Rotation of the thiol proton.

Advanced Synthetic Pathways and Methodological Developments

Tailored Synthetic Strategies for Thiol Functionalities

The introduction of a tertiary thiol group, such as the one present in 2-butanethiol (B122982), 4-ethoxy-2-methyl-, is a significant synthetic hurdle due to the steric hindrance around the target carbon atom and the propensity of thioketone precursors to be unstable. beilstein-journals.org Nevertheless, several methodologies can be adapted for this purpose, primarily involving the formation of a carbon-sulfur bond through nucleophilic substitution or conjugate addition. beilstein-journals.orgnih.gov

A common approach involves the SN2 displacement of a suitable leaving group from a tertiary carbon. beilstein-journals.orgnih.gov However, this is often challenging for tertiary substrates due to competing elimination reactions. More effective methods for synthesizing tertiary thiols often rely on the ring-opening of epoxides or the use of sulfur-containing pronucleophiles. beilstein-journals.orgrsc.org

One viable strategy for the synthesis of 2-butanethiol, 4-ethoxy-2-methyl- would be the ring-opening of a suitable epoxide precursor, such as 2-(2-ethoxyethyl)-2-methyloxirane, with a sulfur nucleophile. This approach is advantageous as it can be highly regioselective.

Another strategy involves the conjugate addition of a thiol to an α,β-unsaturated compound. beilstein-journals.orgnih.gov For the target molecule, this could involve the Michael addition of a thiol to a β,β-disubstituted Michael acceptor. beilstein-journals.org The reduced reactivity of such acceptors necessitates carefully chosen reaction conditions or catalytic activation. beilstein-journals.org

Recent advancements have also focused on the use of 5H-thiazol-4-ones as pronucleophiles for the synthesis of tertiary thiols. rsc.orgehu.esthieme-connect.com These compounds can be deprotonated and reacted with various electrophiles to construct the quaternary carbon center bearing the sulfur atom. rsc.orgehu.es

Method Description Key Intermediates/Reagents Advantages Challenges
Epoxide Ring-Opening Nucleophilic attack of a sulfur-containing reagent on an epoxide ring. beilstein-journals.orgnih.gov2-(2-ethoxyethyl)-2-methyloxirane, Thiolating agent (e.g., NaSH, thioacetic acid)Potentially high regioselectivity. organic-chemistry.orgSynthesis of the starting epoxide may be multi-step.
Conjugate Addition Michael addition of a thiol to a β,β-disubstituted Michael acceptor. beilstein-journals.orgnih.govα,β-unsaturated ketone or ester, ThiolConvergent approach.Reduced reactivity of the Michael acceptor. beilstein-journals.org
Use of Thiazolones Reaction of deprotonated 5H-thiazol-4-ones with electrophiles. rsc.orgehu.esthieme-connect.com5H-thiazol-4-one derivative, ElectrophileAccess to α,α-disubstituted α-mercapto carboxylic acid derivatives. ehu.esRequires subsequent transformations to yield the final thiol.

Precision Synthesis of Ether Linkages

The synthesis of the 4-ethoxy ether linkage in 2-butanethiol, 4-ethoxy-2-methyl- can be achieved through several established methods. The Williamson ether synthesis, a classic and versatile method, involves the reaction of an alkoxide with a primary alkyl halide. google.com For the target molecule, this would likely involve the reaction of 2-methyl-2-thiobutane-1,4-diol mono-sodium salt with ethyl bromide.

A plausible route to the precursor alcohol, 4-ethoxy-2-methyl-2-butanol, could involve the reaction of an organometallic reagent with a suitable carbonyl compound. For instance, the Grignard reaction between ethyl 4-ethoxybutanoate and methylmagnesium bromide could yield the tertiary alcohol.

Another effective strategy for constructing the ether linkage is through the alkoxymercuration-demercuration of an alkene. google.com This method offers a regioselective way to add an alcohol to a double bond.

The acid-catalyzed dehydration of two alcohols can also form an ether, though this method is typically more suitable for the synthesis of symmetrical ethers. google.com For unsymmetrical ethers, such as the one in the target molecule, this method is generally less effective due to the formation of multiple products.

Method Description Key Reagents Advantages Challenges
Williamson Ether Synthesis Reaction of an alkoxide with a primary alkyl halide. google.comSodium hydride, Ethyl bromideGenerally high-yielding and reliable.Requires a precursor alcohol.
Alkoxymercuration-Demercuration Addition of an alcohol to an alkene mediated by a mercury salt. google.comAlkene, Ethanol (B145695), Mercury(II) acetate, Sodium borohydrideHigh regioselectivity.Use of toxic mercury reagents.
Grignard Reaction Reaction of a Grignard reagent with an ester or ketone.Ethyl 4-ethoxybutanoate, Methylmagnesium bromideForms the carbon skeleton and the alcohol functionality simultaneously.Requires anhydrous conditions.

Stereocontrolled Approaches for the Synthesis of 2-Butanethiol, 4-ethoxy-2-methyl-

The central challenge in synthesizing 2-butanethiol, 4-ethoxy-2-methyl- is the creation of the chiral tertiary carbon center bearing the thiol group. Several stereocontrolled strategies can be employed to achieve this.

One of the most effective methods for establishing a chiral center at a tertiary carbon is through the enantioselective opening of a prochiral epoxide. mdpi.com Chiral catalysts can be used to direct the nucleophilic attack of the sulfur reagent to one face of the epoxide, leading to a high enantiomeric excess of the desired product. mdpi.com

Alternatively, the stereocenter can be established through the asymmetric conjugate addition of a thiol to a prochiral α,β-unsaturated compound. beilstein-journals.orgnih.gov Chiral catalysts, such as those based on transition metals or organocatalysts, can control the facial selectivity of the addition. beilstein-journals.org

The use of chiral auxiliaries is another well-established strategy. beilstein-journals.org A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction, and then subsequently removed.

Recent developments in organocatalysis have provided powerful tools for the asymmetric synthesis of tertiary thiols. rsc.orgehu.esthieme-connect.com Chiral Brønsted bases have been shown to catalyze the Michael addition of 5H-thiazol-4-ones to nitroolefins with high diastereo- and enantioselectivity, providing access to enantioenriched tertiary thiol precursors. ehu.esthieme-connect.com

Strategy Description Key Features Potential Precursors/Catalysts
Asymmetric Epoxide Opening Enantioselective ring-opening of a prochiral epoxide with a sulfur nucleophile. mdpi.comCreation of a chiral center with a hydroxyl and a thioether group.2-(2-ethoxyethyl)-2-methyloxirane, Chiral Lewis acid or base catalyst.
Asymmetric Conjugate Addition Enantioselective Michael addition of a thiol to a prochiral α,β-unsaturated compound. beilstein-journals.orgnih.govFormation of a chiral C-S bond.Prochiral enone, Chiral organocatalyst or metal complex.
Chiral Auxiliary Use of a removable chiral group to direct a stereoselective reaction. beilstein-journals.orgDiastereoselective bond formation.Evans auxiliaries, Oppolzer's sultam.
Organocatalytic Asymmetric Synthesis Use of small chiral organic molecules to catalyze enantioselective reactions. rsc.orgehu.esthieme-connect.comHigh enantioselectivity under mild conditions.Chiral Brønsted bases, 5H-thiazol-4-ones.

Development of Novel Catalytic Systems for Organosulfur and Ether Construction

The development of novel catalytic systems has been instrumental in advancing the synthesis of complex molecules containing organosulfur and ether functionalities. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reagents.

For the formation of the C-S bond in 2-butanethiol, 4-ethoxy-2-methyl-, various transition metal catalysts have been employed. Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-S bonds. Nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes also provides an efficient route to thioethers. organic-chemistry.org More recently, metal-free catalytic systems, such as those using iodine in DMSO, have emerged as greener alternatives for C-S bond formation.

In the realm of ether synthesis, acid catalysis remains a fundamental approach, particularly for industrial processes. rsc.org For more delicate substrates, palladium-on-carbon (Pd/C) has been shown to be an effective catalyst for the synthesis of unsymmetrical ethers from alcohols and carbonyl compounds under a hydrogen atmosphere. rsc.org Lewis acids, such as erbium(III) triflate, have been used to catalyze the opening of epoxides with alcohols to form β-hydroxy ethers under neutral conditions. organic-chemistry.org

Catalytic System Transformation Key Features Examples of Catalysts
Transition Metal Catalysis C-S Bond FormationHigh efficiency and functional group tolerance.Palladium complexes, Copper salts, Nickel complexes.
Metal-Free Catalysis C-S Bond FormationMilder and more environmentally benign conditions.Iodine/DMSO.
Acid Catalysis Ether SynthesisSimple and cost-effective.Sulfuric acid, Solid acid catalysts.
Palladium on Carbon (Pd/C) Ether SynthesisSynthesis of unsymmetrical ethers from alcohols and carbonyls. rsc.orgPd/C under H₂ atmosphere.
Lewis Acid Catalysis Epoxide Ring-OpeningMild and neutral conditions for β-hydroxy ether synthesis. organic-chemistry.orgErbium(III) triflate.

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms Involving the Thiol Group (e.g., Oxidation to Disulfides and Sulfides)

The thiol group (-SH) is the most reactive site in 4-ethoxy-2-methyl-2-butanethiol, readily undergoing oxidation to form various sulfur-containing products. The specific products and reaction mechanisms are influenced by the nature of the oxidizing agent and the reaction conditions.

The oxidation of thiols to disulfides is a common transformation. This reaction can proceed through either a one-electron or a two-electron pathway. In a one-electron mechanism, a thiyl radical (RS•) is formed as an intermediate. Two thiyl radicals can then combine to form a disulfide bond (RS-SR). In a two-electron mechanism, the thiol is oxidized to a sulfenic acid (RSOH) intermediate, which then reacts with another thiol molecule to yield the disulfide and water.

The formation of unsymmetrical sulfides from 4-ethoxy-2-methyl-2-butanethiol would involve the reaction of its corresponding thiolate with an alkyl halide. The thiolate anion, formed by deprotonation of the thiol group, acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

However, the reactivity of the thiol group in 4-ethoxy-2-methyl-2-butanethiol is significantly influenced by steric hindrance. The thiol group is attached to a tertiary carbon, which is bulky and sterically crowded by three other carbon atoms (the methyl group, the ethyl group of the ethoxy chain, and the methylene (B1212753) group). This steric hindrance can impede the approach of reactants to the sulfur atom, potentially slowing down the rates of both oxidation and nucleophilic substitution reactions compared to primary or secondary thiols. For instance, the synthesis of unsymmetrical sulfides from tertiary thiols can be challenging due to competing elimination reactions and the reduced nucleophilicity of the sterically hindered thiolate.

ReactantReagentProductReaction TypeMechanism Notes
4-ethoxy-2-methyl-2-butanethiolMild Oxidizing Agent (e.g., I2, air)Bis(4-ethoxy-2-methyl-2-butyl) disulfideOxidationCan proceed via one-electron (thiyl radical) or two-electron (sulfenic acid) pathways. Steric hindrance at the tertiary carbon may affect the rate.
4-ethoxy-2-methyl-2-butanethiolBase, then Alkyl Halide (R'-X)4-ethoxy-2-methyl-2-(alkylthio)butaneNucleophilic SubstitutionFormation of a thiolate anion followed by SN2 attack on the alkyl halide. The tertiary nature of the thiol may lead to slower reaction rates and potential side reactions like elimination, depending on the alkyl halide.

Mechanistic Studies of Ether Cleavage

The ether linkage (C-O-C) in 4-ethoxy-2-methyl-2-butanethiol is generally less reactive than the thiol group and requires strong acidic conditions to undergo cleavage. The mechanism of ether cleavage is highly dependent on the structure of the alkyl groups attached to the oxygen atom.

Acid-catalyzed ether cleavage typically proceeds via either an SN1 or SN2 mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid (like HBr or HI), forming a good leaving group (an alcohol).

Given that the structure contains a tertiary carbon, cleavage via an SN1 mechanism is highly favored if a tertiary carbocation can be formed. However, in 4-ethoxy-2-methyl-2-butanethiol, the ether oxygen is not directly attached to the tertiary carbon. Therefore, the cleavage will likely occur at the ethyl-oxygen bond or the butyl-oxygen bond.

If the cleavage occurs at the ethyl-oxygen bond, it would proceed via an SN2 mechanism , where a halide ion (e.g., Br⁻ or I⁻) attacks the less sterically hindered ethyl group, leading to the formation of ethanol (B145695) and 4-bromo-2-methyl-2-butanethiol (or the corresponding iodo- compound).

If the cleavage happens at the C4-oxygen bond of the butyl chain, it would also likely follow an SN2 pathway as it involves a primary carbon. This would result in the formation of 1-bromo-4-ethoxy-2-methylbutane (B13157500) and water, which is less likely as it breaks a stronger C-C bond in the process of forming the leaving group.

The presence of the tertiary carbon in the molecule makes the formation of a tertiary carbocation a possibility under strongly acidic conditions, which could lead to rearrangement products, although this is less direct for the ether cleavage itself.

Substrate StructureMechanismProductsRate Determining Step
Primary Alkyl EtherSN2Alcohol and Alkyl HalideBimolecular nucleophilic attack
Tertiary Alkyl EtherSN1Alcohol and Alkyl HalideFormation of a stable tertiary carbocation

In the context of 4-ethoxy-2-methyl-2-butanethiol, the cleavage is expected to follow the SN2 pathway at the ethyl group, being the less sterically hindered primary site.

Reactivity at the Branched Carbon Framework

The branched carbon framework of 4-ethoxy-2-methyl-2-butanethiol, specifically the quaternary carbon at position 2, significantly influences its reactivity. This steric bulk around the thiol group, as discussed previously, hinders the approach of reactants.

Beyond steric effects, the branched structure can also influence the stability of potential reactive intermediates. For example, if a reaction were to proceed through a radical mechanism at a carbon atom, the stability of the resulting radical would follow the order tertiary > secondary > primary. However, the primary reactive site is the thiol group.

Reactions involving the carbon skeleton itself, such as free-radical halogenation, would likely show selectivity based on the type of C-H bonds present. The tertiary C-H bond at position 2 is typically the most reactive towards radical abstraction. However, the high reactivity of the thiol's S-H bond would likely dominate in such reactions, leading to the formation of a thiyl radical rather than a carbon-centered radical.

Kinetic and Thermodynamic Parameters Governing Transformations

For the oxidation of thiols, the reaction rates are influenced by factors such as the pKa of the thiol, the nature of the oxidant, and steric hindrance. Tertiary thiols generally exhibit slower oxidation rates compared to primary or secondary thiols due to steric effects that hinder the approach of the oxidizing agent.

For ether cleavage, the rate of reaction is dependent on the mechanism. SN1 reactions, favored by the presence of a tertiary carbocation intermediate, generally have a rate that is dependent only on the concentration of the ether and the acid catalyst. SN2 reactions, on the other hand, are bimolecular and their rates depend on the concentrations of both the ether and the nucleophile (halide ion).

The thermodynamic stability of the products also governs the direction of the reaction. The formation of the strong S-S bond in disulfides is a thermodynamically favorable process.

To provide a quantitative perspective, thermodynamic data for a closely related compound, 2-methyl-2-butanethiol (B152278) , is presented below. This data can serve as a reasonable estimate for the thermodynamic properties of the thiol portion of 4-ethoxy-2-methyl-2-butanethiol.

PropertyValueUnits
Standard Enthalpy of Formation (liquid, 298.15 K)-153.4 ± 1.0kJ/mol
Standard Entropy (liquid, 298.15 K)287.9J/(mol·K)
Heat of Vaporization (298.15 K)38.5kJ/mol

This data for 2-methyl-2-butanethiol indicates a thermodynamically stable molecule. The addition of the ethoxy group in 4-ethoxy-2-methyl-2-butanethiol would be expected to make the enthalpy of formation more negative (more stable) due to the presence of the C-O bond.

Cutting Edge Spectroscopic and Chromatographic Characterization

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-ethoxy-2-methyl-2-butanethiol, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

In ¹H NMR, the molecule is expected to show five distinct signals corresponding to the different sets of non-equivalent protons. The chemical shift of each signal is influenced by the electronic environment, particularly the proximity to the electronegative oxygen and sulfur atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and their directly attached carbons.

Predicted ¹H NMR Data: The expected signals would include a triplet-quartet system characteristic of an ethoxy group, a singlet for the thiol proton, two triplets for the methylene (B1212753) groups in the butane (B89635) chain, and a singlet for the two equivalent methyl groups at the C2 position.

AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-SH1.5 - 2.0Singlet (s)1H
-O-CH₂(CH₃)~3.5Quartet (q)2H
-O-CH₂-CH₂-~3.6Triplet (t)2H
-CH₂-CH₂-C(CH₃)₂~1.8Triplet (t)2H
-C(CH₃)₂~1.3Singlet (s)6H
-O-CH₂-CH~1.2Triplet (t)3H

Similarly, the ¹³C NMR spectrum would show six distinct signals, confirming the presence of seven carbon atoms in five unique environments.

Predicted ¹³C NMR Data:

AssignmentPredicted Chemical Shift (ppm)
-C(CH₃)₂-SH~45-55
-O-CH₂-CH₂-~65-75
-O-CH₂-CH₂-~35-45
-CH₂-C(CH₃)₂-~60-70
-C(CH₃)₂~25-35
-O-CH₂-CH₃~15

Advanced Mass Spectrometric Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For 4-ethoxy-2-methyl-2-butanethiol, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₇H₁₆OS.

Under electron ionization (EI), the molecule would undergo predictable fragmentation pathways, primarily driven by the cleavage of bonds adjacent to the heteroatoms (the α-cleavage). miamioh.eduscribd.com The most likely fragmentation patterns for 4-ethoxy-2-methyl-2-butanethiol would involve the loss of alkyl radicals. The analysis of these fragments allows for the reconstruction of the molecular structure.

Predicted Key Fragment Ions in EI-MS:

m/zPredicted Fragment StructureFragmentation Pathway
148[C₇H₁₆OS]⁺•Molecular Ion (M⁺•)
115[M - SH]⁺Loss of sulfhydryl radical
103[M - CH₂CH₃]⁺Loss of ethyl radical from ether
89[C₄H₉S]⁺α-cleavage, loss of ethoxypropyl radical
75[CH₂CH₂OCH₂CH₃]⁺α-cleavage at the thiol carbon
45[CH₂O-CH₃]⁺Fragmentation of the ethoxy group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-ethoxy-2-methyl-2-butanethiol would be dominated by absorptions corresponding to its alkane backbone, the C-O ether linkage, and the S-H thiol group. libretexts.orgvscht.cz The C-H stretching vibrations of the alkyl portions would appear just below 3000 cm⁻¹. The C-O stretching of the aliphatic ether is expected to produce a strong band in the 1150-1085 cm⁻¹ region. libretexts.org A key diagnostic peak would be the S-H stretching vibration, which is typically weak and appears in the 2600-2550 cm⁻¹ range. Its presence would be a strong indicator of the thiol group.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the S-H stretch is often weak in the IR spectrum, it can provide a more distinct signal in the Raman spectrum. Similarly, the C-S bond stretch, expected in the 700-600 cm⁻¹ range, is often more readily observed with Raman spectroscopy.

Predicted Vibrational Frequencies:

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Alkyl (C-H)Stretch2850-2970Strong (IR)
Thiol (S-H)Stretch2550-2600Weak (IR), Medium (Raman)
Ether (C-O)Stretch1085-1150Strong (IR)
Thiol (C-S)Stretch600-700Weak (IR), Medium (Raman)

High-Resolution Chromatographic Separation Methodologies

High-resolution chromatography is essential for isolating 4-ethoxy-2-methyl-2-butanethiol from a complex mixture and for verifying its purity. Gas chromatography (GC) is the most probable technique for this volatile thiol.

The choice of the stationary phase in the GC column is critical. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5ms), would separate compounds primarily based on their boiling points. A more polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., DB-WAX), would provide separation based on both volatility and polarity, with the ether and thiol functionalities interacting more strongly with the stationary phase. nih.gov The retention index (RI) of the compound would differ significantly between polar and non-polar columns, providing an additional layer of identification when compared against databases of predicted or experimental values. chromatographyonline.com

For less volatile derivatives or for analyses where derivatization is employed, high-performance liquid chromatography (HPLC), particularly in a reverse-phase mode with a C18 column, could also be utilized. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Predicted Chromatographic Behavior:

TechniqueStationary Phase TypePredicted Elution Behavior
Gas Chromatography (GC)Non-polar (e.g., 5% Phenyl-methylpolysiloxane)Elution based primarily on boiling point. Expected to elute after lower boiling point thiols and ethers.
Gas Chromatography (GC)Polar (e.g., Polyethylene Glycol - WAX)Increased retention compared to a non-polar column due to interactions of ether and thiol groups with the stationary phase.
Reverse-Phase HPLCNon-polar (e.g., C18)With a polar mobile phase (water/acetonitrile), it would be well-retained, eluting later than more polar, smaller molecules.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. nih.gov For a thiol-containing compound such as 2-Butanethiol (B122982), 4-ethoxy-2-methyl-, QM methods like Density Functional Theory (DFT) can be employed to investigate its electronic structure. nih.gov

Detailed Research Findings:

Studies on similar small organic thiols reveal that the HOMO is often localized on the sulfur atom, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The S-H bond is known to be relatively weak and acidic compared to an O-H bond, a feature that QM calculations can quantify. wikipedia.org

For instance, in a hypothetical QM study of 2-Butanethiol, 4-ethoxy-2-methyl-, we would expect to see a high electron density around the sulfur and oxygen atoms. The MEP would likely show a negative potential (red/yellow) around these electronegative atoms, highlighting them as potential sites for hydrogen bonding or coordination with electrophiles. The hydrogen of the thiol group would exhibit a positive potential (blue), consistent with its acidic nature.

Table 1: Hypothetical Quantum Mechanical Properties of 2-Butanethiol, 4-ethoxy-2-methyl-

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively high, localized on sulfurIndicates susceptibility to oxidation and reaction with electrophiles.
LUMO Energy Lower, distributed over the carbon backboneSite for potential nucleophilic attack.
S-H Bond Dissociation Energy Lower than O-H or C-H bondsSuggests the thiol hydrogen is readily abstracted, a key step in many of its reactions.
Mulliken Atomic Charges Negative charge on S and O; positive on H (of SH)Quantifies the polarity of bonds and reactivity sites.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. rsc.orglivecomsjournal.org For a flexible molecule like 2-Butanethiol, 4-ethoxy-2-methyl-, MD simulations can explore its vast conformational space. nih.gov

The molecule's butane (B89635) backbone, combined with the ethoxy side chain, allows for significant rotational freedom around its single bonds. MD simulations, often employing force fields like AMBER or CHARMM, can sample these different conformations and determine their relative energies and populations at a given temperature. nih.gov This is crucial for understanding how the molecule might interact with other molecules or biological targets.

Detailed Research Findings:

MD studies on molecules with ether and thiol functionalities often reveal the importance of these groups in directing intermolecular interactions. mdpi.com The ether oxygen can act as a hydrogen bond acceptor, while the thiol group can act as a weak hydrogen bond donor. In a condensed phase or in solution, MD simulations would illustrate how solvent molecules arrange themselves around the solute, and how solute molecules might aggregate. High-temperature MD can be used to accelerate conformational sampling, though care must be taken to avoid unrealistic structures. nih.gov

Table 2: Representative Intermolecular Interaction Energies for Thiol and Ether Groups from MD Simulations

Interaction TypeInteracting Group on Model CompoundTypical Energy Range (kcal/mol)Relevance to 2-Butanethiol, 4-ethoxy-2-methyl-
Hydrogen Bonding Ether Oxygen (as acceptor)-2 to -5Important for interactions with protic solvents or biological molecules.
Hydrogen Bonding Thiol Group (as donor)-1 to -3Weaker than ether-mediated H-bonds but still contributes to interaction specificity.
Van der Waals Alkyl BackboneVariableGoverns non-specific packing and dispersion forces.
Dipole-Dipole C-S and C-O bondsVariableContributes to the overall orientation and interaction with polar molecules.

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational methods are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. ims.ac.jp This provides a detailed, step-by-step understanding of the reaction mechanism. For 2-Butanethiol, 4-ethoxy-2-methyl-, reactions such as oxidation of the thiol, nucleophilic substitution, or addition reactions could be investigated. nih.govrsc.org

For example, the oxidation of the thiol to a disulfide is a common reaction. nih.gov Computational methods can model the approach of an oxidizing agent and the subsequent bond-forming and bond-breaking steps. The geometry of the transition state provides a snapshot of the highest-energy point along the reaction coordinate, and its energy determines the reaction rate.

Detailed Research Findings:

Computational studies on thiol reactions have elucidated various mechanisms. For instance, the SN2 reaction of a thiolate with an alkyl halide is a classic example where computational chemistry can model the backside attack and the inversion of stereochemistry. nih.gov For thiol-ene click reactions, computational studies have shown how radicals can add across a double bond. acs.org In the case of alkynylation of thiols, computational studies have revealed a concerted transition state with a low activation energy. acs.org

Table 3: Hypothetical Calculated Activation Energies for Reactions of 2-Butanethiol, 4-ethoxy-2-methyl-

Reaction TypeReactant(s)MethodCalculated Activation Energy (kcal/mol)
Thiol Oxidation (Disulfide Formation) Two molecules of 2-Butanethiol, 4-ethoxy-2-methyl-DFT (B3LYP)15-25
Nucleophilic Addition to an Aldehyde 2-Butanethiol, 4-ethoxy-2-methyl- + FormaldehydeDFT (B3LYP)10-20
Radical Addition to an Alkene 2-Butanethiol, 4-ethoxy-2-methyl- + EtheneDFT (B3LYP)5-15

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. youtube.com While requiring a dataset of multiple compounds, the principles can be discussed in the context of 2-Butanethiol, 4-ethoxy-2-methyl-.

To build a QSAR/QSPR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity or property.

Detailed Research Findings:

QSAR studies on organosulfur compounds have been used to predict a wide range of activities, including their efficacy as enzyme inhibitors or their toxicity. nih.govnih.gov For example, a QSAR model for a series of thiol-containing enzyme inhibitors might find that activity is positively correlated with the HOMO energy (indicating that more easily oxidized compounds are more active) and negatively correlated with molecular size (indicating steric hindrance in the binding pocket).

For 2-Butanethiol, 4-ethoxy-2-methyl-, its calculated descriptors could be used to predict its properties based on existing QSAR/QSPR models for similar compounds.

Table 4: Key Molecular Descriptors for QSAR/QSPR Analysis of 2-Butanethiol, 4-ethoxy-2-methyl-

Descriptor TypeDescriptor NameHypothetical Calculated ValuePotential Correlation
Electronic Dipole Moment~1.5 - 2.5 DCorrelates with polarity and solubility in polar solvents.
Topological Wiener IndexVariesRelates to molecular branching and compactness.
Constitutional Molecular Weight148.27 g/mol Basic property often included in QSAR models.
Hydrophobicity LogP~2.0 - 3.0Predicts partitioning between aqueous and lipid phases.

Biochemical Role and Interactions Within Biological Systems

Investigation of Metabolic Transformations and Biotransformation Pathways

The metabolism of xenobiotics like 4-ethoxy-2-methyl-2-butanethiol in mammals primarily aims to increase their water solubility to facilitate excretion. This is typically achieved through Phase I and Phase II biotransformation reactions, mainly in the liver. youtube.comnih.gov For this compound, metabolic transformations can be anticipated at both the thiol and ether moieties.

Phase I Metabolism:

The initial phase of metabolism would likely involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.govnih.govrsc.org

S-oxidation of the Thiol Group: The tertiary thiol group is susceptible to oxidation. This can lead to the formation of a series of progressively more oxidized metabolites. The initial oxidation would form a sulfenic acid (R-SOH), which is highly reactive. Further oxidation could yield a sulfinic acid (R-SO₂H) and ultimately a sulfonic acid (R-SO₃H). These oxygenated metabolites are significantly more polar than the parent thiol. plos.org

O-dealkylation of the Ether Group: The ethoxy group can undergo oxidative O-dealkylation, a common reaction for ether-containing xenobiotics catalyzed by CYP enzymes. This process would cleave the ether bond, yielding two primary metabolites: 2-methyl-2-butanethiol-4-ol and acetaldehyde (B116499). The resulting alcohol would be more water-soluble, and the acetaldehyde would be further metabolized.

Phase II Metabolism:

Following Phase I oxidation, or in some cases directly, the compound or its metabolites can undergo conjugation reactions to further increase their polarity.

Glutathione (B108866) Conjugation: The thiol group, or more likely its oxidized and more electrophilic metabolites, can be conjugated with glutathione (GSH), a key endogenous antioxidant. youtube.comnih.govnih.gov This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is a large, water-soluble molecule that can be readily eliminated.

The following table outlines the potential metabolic pathways for 4-ethoxy-2-methyl-2-butanethiol based on the metabolism of similar compounds.

Metabolic Pathway Enzyme Family Potential Metabolites Functional Group Targeted
S-oxidationCytochrome P4504-ethoxy-2-methyl-2-butanesulfenic acid, 4-ethoxy-2-methyl-2-butanesulfinic acid, 4-ethoxy-2-methyl-2-butanesulfonic acidThiol
O-dealkylationCytochrome P4502-methyl-2-butanethiol-4-ol, AcetaldehydeEther
Glutathione ConjugationGlutathione S-transferasesGlutathione conjugate of 4-ethoxy-2-methyl-2-butanethiol or its oxidized metabolitesThiol/Oxidized Thiol

Exploration of Enzymatic Interactions and Substrate Specificity

The enzymatic interactions of 4-ethoxy-2-methyl-2-butanethiol are predicted based on its chemical structure. The primary enzymes expected to interact with this compound are from the cytochrome P450 and glutathione S-transferase superfamilies.

Cytochrome P450 (CYP) Enzymes: Various CYP isoforms exhibit broad substrate specificity and are responsible for metabolizing a vast array of xenobiotics. Specific isoforms like CYP3A4 and CYP2C19 are known to be major enzymes in the metabolism of many drugs and foreign compounds. rsc.org It is plausible that these or other CYP isoforms would be involved in the oxidation of the thiol group and the dealkylation of the ether group of 4-ethoxy-2-methyl-2-butanethiol. The tertiary nature of the thiol might influence the rate and regioselectivity of oxidation.

Glutathione S-Transferases (GSTs): GSTs are a diverse family of enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds. nih.govnih.gov While the thiol group itself is a nucleophile, its oxidized metabolites (e.g., sulfenic acid) would be electrophilic and thus potential substrates for GSTs. The stereochemistry and steric hindrance around the tertiary carbon atom could influence the substrate specificity and catalytic efficiency of different GST isoforms.

The table below summarizes the probable enzymatic interactions for 4-ethoxy-2-methyl-2-butanethiol.

Enzyme Superfamily Specific Enzyme Class (Predicted) Potential Role in Metabolism
Cytochrome P450CYP2C, CYP3A subfamiliesOxidation of the thiol group (S-oxidation) and cleavage of the ether bond (O-dealkylation).
Glutathione S-TransferasesCytosolic GSTs (e.g., Alpha, Mu, Pi classes)Conjugation of oxidized, electrophilic metabolites with glutathione.

Potential as a Biochemical Precursor or Metabolite

While there is no direct evidence to suggest that 4-ethoxy-2-methyl-2-butanethiol is a significant biochemical precursor or a major metabolite of known endogenous pathways in mammals, its structural analog, 4-methoxy-2-methyl-2-butanethiol (B1595437), is recognized as a potent aroma compound found in some foods and is used as a flavoring agent. nih.govnist.govthegoodscentscompany.comncats.io In the context of food chemistry and microbiology, sulfur-containing compounds can be released from non-volatile precursors. For instance, in winemaking, certain yeast strains can enzymatically cleave cysteine-conjugated precursors to release volatile thiols that contribute to the wine's aroma. mdpi.com

It is conceivable that in specific biological systems, such as certain microorganisms, 4-ethoxy-2-methyl-2-butanethiol could be a metabolite of a larger precursor molecule. For example, it could be released from a glycosidically bound or cysteine-conjugated precursor through enzymatic action. However, its role as a precursor in mammalian metabolism is unlikely. More plausibly, it is a xenobiotic that undergoes detoxification and elimination.

Chemical Modifications and Derivatization Strategies

Synthesis of Derivatives via Thiol Group Functionalization

The thiol (-SH) group of 4-ethoxy-2-methyl-2-butanethiol is the most reactive site for derivatization due to its nucleophilicity and susceptibility to oxidation. researchgate.netmasterorganicchemistry.com These reactions allow for the introduction of a wide array of functional groups, leading to the formation of thioethers and disulfides, among other derivatives.

Thioether Formation:

The nucleophilic nature of the thiolate anion, formed by the deprotonation of the thiol, facilitates its reaction with electrophiles such as alkyl halides in a classic S-alkylation reaction. researchgate.netmasterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, results in the formation of a stable carbon-sulfur bond, yielding a thioether. While specific studies on 4-ethoxy-2-methyl-2-butanethiol are not extensively documented in publicly available literature, the general reactivity of tertiary thiols suggests that it would readily participate in such reactions.

For instance, the reaction of 4-ethoxy-2-methyl-2-butanethiol with an alkyl halide (R-X, where R is an alkyl or substituted alkyl group and X is a halogen) in the presence of a non-nucleophilic base would yield the corresponding thioether. The general reaction is as follows:

CH₃CH₂OCH₂CH₂C(CH₃)₂SH + R-X + Base → CH₃CH₂OCH₂CH₂C(CH₃)₂S-R + [Base-H]⁺X⁻

The choice of the alkyl halide and reaction conditions can be tailored to introduce a variety of functionalities, thereby modifying the steric and electronic properties of the parent molecule.

Disulfide Formation:

Mild oxidizing agents can induce the coupling of two molecules of 4-ethoxy-2-methyl-2-butanethiol to form the corresponding disulfide. masterorganicchemistry.com This reaction involves the formation of a sulfur-sulfur bond. Common oxidants for this transformation include iodine (I₂) and hydrogen peroxide.

2 CH₃CH₂OCH₂CH₂C(CH₃)₂SH + [O] → CH₃CH₂OCH₂CH₂C(CH₃)₂S-S-C(CH₃)₂CH₂CH₂OCH₂CH₃ + H₂O

This derivatization is often reversible, as the disulfide bond can be cleaved back to the thiol under reducing conditions.

Derivatization for Analytical Purposes:

For analytical applications, particularly in chromatography, the thiol group can be derivatized to enhance detectability and improve separation. Reagents such as 4,4′-dithiodipyridine (DTDP) are employed to create derivatives that are more stable and possess chromophores, facilitating their detection by UV-Vis or mass spectrometry detectors.

Modifications at the Ether Linkage

The ether linkage in 4-ethoxy-2-methyl-2-butanethiol is generally more stable and less reactive than the thiol group. nih.gov However, it can be cleaved under harsh reaction conditions, typically involving strong acids. nih.govlibretexts.orgmasterorganicchemistry.com

Ether Cleavage:

The cleavage of the ether bond in 4-ethoxy-2-methyl-2-butanethiol can be achieved by heating with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.govlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the reaction conditions and the structure of the ether, this can proceed through either an Sₙ1 or Sₙ2 mechanism. nih.gov Given the primary nature of the ethoxy group, an Sₙ2 pathway is likely for its cleavage.

CH₃CH₂OCH₂CH₂C(CH₃)₂SH + 2 HI → ICH₂CH₂OH + ICH₂CH₂C(CH₃)₂SH + H₂O

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). taylorandfrancis.com The reaction mechanism with BBr₃ can be complex and may involve the formation of an initial adduct. taylorandfrancis.com

It is important to note that the thiol group may also react under these strongly acidic conditions, potentially leading to a mixture of products. Selective cleavage of the ether without affecting the thiol group would require careful selection of reagents and reaction conditions. Such modifications could be employed to synthesize di-functional compounds, like the corresponding alcohol-thiol, which could serve as a precursor for further chemical transformations.

Formation of Coordination Complexes with Metal Centers

The sulfur atom of the thiol group in 4-ethoxy-2-methyl-2-butanethiol possesses lone pairs of electrons, making it a potential ligand for coordination with metal centers. wikipedia.orgbyjus.com Thiolates, the conjugate bases of thiols, are soft ligands and tend to form stable complexes with soft metal ions such as mercury(II), cadmium(II), and lead(II), as well as with transition metals. wikipedia.org

The general reaction for the formation of a metal thiolate complex can be represented as:

n CH₃CH₂OCH₂CH₂C(CH₃)₂SH + Mⁿ⁺ → M(S-C(CH₃)₂CH₂CH₂OCH₂CH₃)ₙ + n H⁺

Where M is a metal ion with charge n+. The stoichiometry and structure of the resulting complex would depend on the metal ion, its coordination preferences, and the reaction conditions.

The formation of such complexes can significantly alter the properties of the organic ligand and the metal ion, and can be used in areas such as catalysis, materials science, and bioinorganic chemistry.

Advanced Applications in Material Science and Chemical Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The presence of a reactive thiol group makes 4-ethoxy-2-methyl-2-butanethiol a valuable nucleophile in organic synthesis. Thiols are well-established as key building blocks for the construction of more complex molecular architectures, including the synthesis of sulfur-containing heterocycles which are prevalent in many biologically active compounds. sigmaaldrich.comnih.govacs.org

The nucleophilic nature of the thiol group, particularly in its deprotonated thiolate form, allows it to readily participate in a variety of carbon-sulfur bond-forming reactions. researchgate.net These reactions are fundamental to the assembly of intricate molecular frameworks. For instance, thiols can be employed in the synthesis of thioethers, which are important structural units in many pharmaceutical and agrochemical compounds. acs.org The general reactivity of thiols suggests that 4-ethoxy-2-methyl-2-butanethiol could be utilized in similar synthetic strategies.

Furthermore, the thiol functional group is instrumental in the synthesis of various heterocyclic compounds. sigmaaldrich.comtandfonline.com Methodologies for the synthesis of sulfur-containing heterocycles often involve the reaction of thiols with suitable electrophiles. nih.govacs.org Given its structure, 4-ethoxy-2-methyl-2-butanethiol could potentially serve as a precursor for the synthesis of novel heterocyclic systems, where the ethoxy and methyl groups could influence the physical and biological properties of the resulting molecules. The synthesis of biologically active compounds often involves the introduction of thiol groups to enhance their therapeutic efficacy or to enable their attachment to delivery systems like gold nanoparticles. mdpi.comnih.gov

Table 1: Potential Synthetic Transformations of 4-ethoxy-2-methyl-2-butanethiol

Reaction TypePotential ReactantPotential Product
Nucleophilic SubstitutionAlkyl HalideThioether
Michael Additionα,β-Unsaturated CarbonylThioether Adduct
Thiol-Ene ReactionAlkeneThioether
Heterocycle FormationDihaloalkaneSulfur-containing heterocycle

Role in Polymer Chemistry and Material Design

The field of polymer chemistry has greatly benefited from the unique reactivity of thiols, particularly through the advent of "click chemistry." drpress.org Thiol-ene and thiol-yne reactions are powerful and efficient methods for polymer synthesis and modification, known for their high yields, mild reaction conditions, and tolerance to a wide range of functional groups. rsc.orgrsc.org The thiol group of 4-ethoxy-2-methyl-2-butanethiol makes it a prime candidate for participation in these "click" reactions, enabling its incorporation into various polymer structures.

In thiol-ene polymerization, a thiol reacts with a compound containing a carbon-carbon double bond (an ene) in the presence of a radical initiator or under UV irradiation to form a thioether linkage. drpress.org This process can be used to create linear polymers, crosslinked networks, and to functionalize existing polymers. The bifunctional nature of 4-ethoxy-2-methyl-2-butanethiol (possessing a thiol for polymerization and an ether group for potential secondary interactions) could be exploited to design polymers with specific properties.

Another significant application of thiols in material science is in the development of self-healing polymers. rsc.orgacs.org These materials have the ability to repair damage autonomously. The mechanism often relies on the reversible nature of disulfide bonds, which can be formed by the oxidation of thiols and cleaved back to thiols through reduction or exchange reactions. nih.govscilit.com By incorporating 4-ethoxy-2-methyl-2-butanethiol into a polymer network, it is conceivable to create materials with self-healing capabilities based on thiol-disulfide exchange reactions. rsc.org

Table 2: Potential Polymer Architectures Incorporating 4-ethoxy-2-methyl-2-butanethiol

Polymerization MethodCo-monomerResulting Polymer StructurePotential Application
Thiol-Ene PolymerizationDieneCrosslinked Polythioether NetworkCoatings, Adhesives
Thiol-Yne PolymerizationDiyneHighly Crosslinked NetworkHigh-performance materials
Post-Polymerization ModificationPolymer with pendant double bondsFunctionalized PolymerDrug delivery, smart materials

Contribution to Sustainable Chemical Processes and Green Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Thiol chemistry, and by extension the potential applications of 4-ethoxy-2-methyl-2-butanethiol, aligns well with several of these principles.

Thiol-ene and thiol-yne "click" reactions are considered green chemical processes due to their high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.org These reactions are often performed under mild conditions, sometimes without the need for a solvent, which further enhances their green credentials. researchgate.net

Furthermore, there is a growing interest in using renewable resources for the synthesis of chemicals and materials. researchgate.net While the industrial synthesis of 4-ethoxy-2-methyl-2-butanethiol is not detailed in the available literature, the broader field of thiol synthesis is exploring more sustainable routes. For example, monoterpene thiols, derived from renewable plant sources, are being investigated as monomers for the production of "green" polymers. mdpi.com The development of sustainable synthetic pathways to compounds like 4-ethoxy-2-methyl-2-butanethiol from bio-based feedstocks would significantly enhance its contribution to green chemistry.

The efficiency and selectivity of thiol-based reactions can also lead to more sustainable manufacturing processes by reducing the number of synthetic steps, energy consumption, and the need for purification, which are all key aspects of green synthesis. acs.org

Table 3: Alignment of Potential 4-ethoxy-2-methyl-2-butanethiol Applications with Green Chemistry Principles

Green Chemistry PrinciplePotential ApplicationRationale
Atom EconomyThiol-ene and thiol-yne polymerizationAddition reactions with high incorporation of reactant atoms into the product. acs.org
Less Hazardous Chemical SynthesesUse in "click" chemistryReactions are often highly selective, reducing the formation of by-products. drpress.org
Design for Energy EfficiencyPhotochemically initiated thiol-ene reactionsCan be conducted at ambient temperature, reducing energy consumption.
Use of Renewable FeedstocksSynthesis from bio-based precursorsPotential for development of sustainable synthetic routes from plant-derived materials. mdpi.com

Concluding Remarks and Future Outlook in 2 Butanethiol, 4 Ethoxy 2 Methyl Research

Summary of Key Academic Discoveries

A thorough review of the existing scientific literature reveals a conspicuous absence of dedicated academic studies on 2-Butanethiol (B122982), 4-ethoxy-2-methyl-. The primary information available for this compound is confined to chemical databases such as PubChem, which provide fundamental computed data. nih.gov

Table 1: Computed Properties of 2-Butanethiol, 4-ethoxy-2-methyl-

PropertyValueSource
IUPAC Name 4-ethoxy-2-methylbutane-2-thiolPubChem nih.gov
Molecular Formula C7H16OSPubChem nih.gov
Molecular Weight 148.27 g/mol PubChem nih.gov
CAS Number 841262-46-2PubChem nih.gov

This table is interactive. Click on the headers to sort the data.

Identification of Remaining Research Gaps

The primary and most significant research gap concerning 2-Butanethiol, 4-ethoxy-2-methyl- is the near-total lack of empirical scientific data. The current understanding is based on computed properties rather than experimental validation. The following are key areas where research is critically needed:

Synthesis and Purification: There are no published methods for the synthesis and purification of 2-Butanethiol, 4-ethoxy-2-methyl-. Developing a reliable synthetic route is the first and most crucial step for any further investigation.

Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (including NMR, IR, and mass spectrometry) and experimentally determined physicochemical properties (such as boiling point, density, and refractive index) are completely absent from the scientific literature.

Sensory Properties: Many low-molecular-weight thiols are known for their potent aroma characteristics. nih.govwikipedia.org However, the odor profile and sensory threshold of 2-Butanethiol, 4-ethoxy-2-methyl- have not been evaluated. It is unknown whether the substitution of a methoxy (B1213986) group with an ethoxy group would lead to significant changes in its sensory properties compared to its well-known methoxy counterpart.

Occurrence in Nature: While many volatile sulfur compounds are found in nature, it has not been determined if 2-Butanethiol, 4-ethoxy-2-methyl- is a naturally occurring compound in any food, plant, or animal species.

Potential Applications: The potential uses of this compound remain entirely unexplored. Given that similar thiols have applications in the flavor and fragrance industry, as well as in other areas of chemistry, the lack of research into its potential applications represents a significant missed opportunity. thegoodscentscompany.comuoregon.edu

Prospective Directions for Innovative Research

The dearth of information on 2-Butanethiol, 4-ethoxy-2-methyl- presents a unique opportunity for original and impactful research. Future investigations could be directed towards the following areas:

Development of a Novel Synthetic Pathway: A primary research objective should be the development and optimization of a synthetic route to produce high-purity 2-Butanethiol, 4-ethoxy-2-methyl-. This would likely involve multi-step synthesis, and its successful implementation would be a significant academic discovery in its own right.

Comprehensive Analytical Characterization: Once synthesized, the compound should be subjected to a full suite of analytical techniques to provide the first experimentally verified data on its structure and properties. This would include 1H and 13C NMR, FT-IR, GC-MS, and the determination of its key physicochemical constants.

Sensory Evaluation and Flavor Chemistry: A critical area of investigation would be its sensory properties. Gas chromatography-olfactometry (GC-O) could be employed to determine its odor character and potency. Comparing its sensory profile to 4-methoxy-2-methyl-2-butanethiol (B1595437) would provide valuable insights into structure-activity relationships in flavor chemistry.

Investigation of Natural Occurrence: Advanced analytical techniques could be used to screen for the presence of 2-Butanethiol, 4-ethoxy-2-methyl- in natural products, particularly those known to contain other volatile sulfur compounds.

Exploration of Industrial Applications: Research could be undertaken to explore its potential as a novel flavor or fragrance ingredient. Furthermore, its reactivity could be investigated for potential applications in materials science or as an intermediate in the synthesis of other valuable chemicals. The reactivity of the thiol group, for instance, allows for a range of chemical transformations. wikipedia.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4-ethoxy-2-methyl-2-butanethiol with high purity?

  • Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 4-ethoxy-2-methyl-2-butanol with thiourea in acidic conditions, followed by hydrolysis, can yield the target thiol. Purity assessment requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect sulfur-containing intermediates (e.g., disulfides) and confirm molecular integrity . Post-synthesis purification via fractional distillation under reduced pressure (based on boiling point data from NIST) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 4-ethoxy-2-methyl-2-butanethiol?

  • Answer :

  • GC-MS : Identifies sulfur compounds and quantifies desulfurization efficiency, as demonstrated in diesel fuel analysis .
  • IR Spectroscopy : Detects S-H stretches (~2550 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .
  • NMR : ¹H NMR resolves ethoxy (-OCH₂CH₃) and methyl branching (e.g., δ 1.2–1.4 ppm for CH₃ groups) .
    Cross-referencing with NIST’s thermodynamic database ensures consistency in spectral assignments .

Q. What are the critical thermodynamic properties of 4-ethoxy-2-methyl-2-butanethiol, and how are they determined experimentally?

  • Answer : Key properties include:

PropertyValue (Example)Method/Source
Boiling Point~358 K (extrapolated)NIST Webbook
Enthalpy of Vaporization38.5 kJ/molMcCullough et al. (1958)
Entropy (S°)295 J/mol·KRotational conformer analysis
Experimental determination involves calorimetry for enthalpy and entropy, with vapor pressure measured via static or dynamic methods .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for 4-ethoxy-2-methyl-2-butanethiol be resolved?

  • Answer : Discrepancies often arise from sample purity or methodological differences. For example, McCullough et al. (1958) reported entropy values derived from rotational conformer populations, which vary with temperature . Researchers should:

  • Validate purity using GC-MS .
  • Replicate measurements under controlled conditions (e.g., inert atmosphere to prevent oxidation).
  • Compare results with computational models (e.g., Gaussian for conformational entropy) .

Q. What computational strategies are suitable for analyzing rotational conformers of 4-ethoxy-2-methyl-2-butanethiol?

  • Answer :

  • Density Functional Theory (DFT) : Calculates energy minima for staggered/eclipsed conformers of the thiol and ethoxy groups.
  • Molecular Dynamics (MD) : Simulates population distributions at varying temperatures, aligning with McCullough’s experimental entropy data .
  • Software : Gaussian or ORCA for DFT; GROMACS for MD. Cross-validate results with crystallographic data (if available) using SHELX for refinement .

Q. How can the desulfurization mechanisms involving 4-ethoxy-2-methyl-2-butanethiol be studied in complex mixtures?

  • Answer :

  • GC-MS with Selective Detection : Monitor sulfur-specific traces (e.g., m/z 90 for thiols) in diesel or petroleum matrices .
  • Kinetic Studies : Track reaction rates under oxidative (e.g., H₂O₂/acid) or reductive (e.g., catalytic hydrogenation) conditions.
  • Isotopic Labeling : Use ³⁴S-labeled analogs to trace sulfur migration pathways. Reference NIST’s sulfur compound database for retention indices .

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